molecular formula C20H24N4O5S B2644624 N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899961-66-1

N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No. B2644624
CAS RN: 899961-66-1
M. Wt: 432.5
InChI Key: GYHAHZAFZACGBR-UHFFFAOYSA-N
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Description

N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C20H24N4O5S and its molecular weight is 432.5. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative and Anticancer Activities

Research has shown that heterocyclic compounds derived from similar structural frameworks exhibit significant antiproliferative and anticancer activities. For example, compounds synthesized from cyclohexane-1,4-dione, involving heterocyclic derivatives, have been tested against various cancer cell lines, showing strong inhibition of c-Met kinase and PC-3 cell line, which encourages further work in this direction (Mohareb & Abdo, 2022). This suggests that compounds like the one could be explored for their potential antiproliferative and anticancer properties, given their structural complexity and the presence of heterocyclic and oxalamide groups, which are often associated with biological activity.

Structural and Molecular Analysis

Compounds with complex heterocyclic structures, including those with methoxyphenyl and pyrazolyl units, have been the subject of detailed structural and molecular analysis. Crystallographic studies provide insights into their conformation, molecular interactions, and potential mechanisms of action. For instance, the analysis of a cyclohexyl and methoxyphenyl-containing compound highlighted its structural characteristics and interaction patterns within the crystal, which can inform the design of molecules with desired properties (Fun et al., 2011).

Potential Pharmacological Applications

The incorporation of cyclohexyl, methoxyphenyl, and heterocyclic units into a compound's structure suggests potential pharmacological applications, including but not limited to anticancer, anti-inflammatory, and analgesic activities. Previous studies have synthesized and evaluated compounds with similar structural motifs for a range of biological activities, indicating the versatility and potential of these molecules in drug discovery and development (Gomha, Edrees, & Altalbawy, 2016).

properties

IUPAC Name

N-cyclohexyl-N'-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-29-15-9-7-14(8-10-15)24-18(16-11-30(27,28)12-17(16)23-24)22-20(26)19(25)21-13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHAHZAFZACGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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